![molecular formula C23H18NP B14423267 N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline CAS No. 82505-84-8](/img/structure/B14423267.png)
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and features a phosphanyl group attached to a butadiyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline typically involves the coupling of diphenylphosphine with a butadiyne derivative. One common method is the oxidative acetylene coupling, where the butadiyne backbone is formed through the reaction of acetylene with a suitable oxidizing agent . The reaction conditions often include the use of palladium or copper catalysts to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Various reduced phosphine compounds.
Substitution: Halogenated aromatic derivatives.
Applications De Recherche Scientifique
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mécanisme D'action
The mechanism by which N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline exerts its effects is primarily through its interaction with metal centers in catalytic processes. The phosphanyl group acts as a ligand, coordinating with metal atoms to form complexes that facilitate various chemical transformations. The butadiyne backbone provides rigidity and electronic properties that enhance the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Diphenylphosphoryl)buta-1,3-diyn-1-yl]-N-methylaniline: Similar structure but with a phosphoryl group instead of a phosphanyl group.
1,4-Diphenylbutadiyne: Lacks the phosphanyl group but shares the butadiyne backbone.
Uniqueness
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline is unique due to the presence of the phosphanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in catalysis and material science applications where specific ligand properties are required.
Propriétés
Numéro CAS |
82505-84-8 |
|---|---|
Formule moléculaire |
C23H18NP |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-(4-diphenylphosphanylbuta-1,3-diynyl)-N-methylaniline |
InChI |
InChI=1S/C23H18NP/c1-24(21-13-5-2-6-14-21)19-11-12-20-25(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18H,1H3 |
Clé InChI |
SXUNBTDGFHESFD-UHFFFAOYSA-N |
SMILES canonique |
CN(C#CC#CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
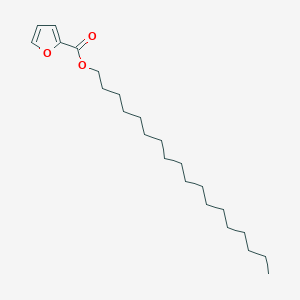
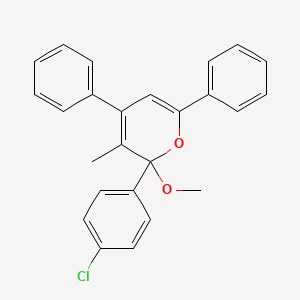
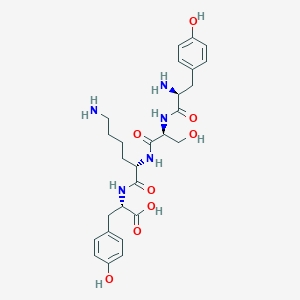
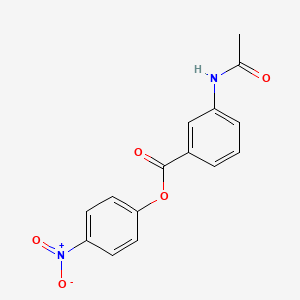
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

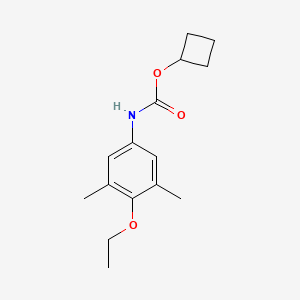
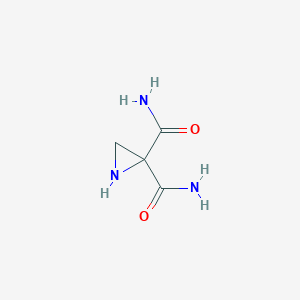

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/structure/B14423254.png)
